Elevated Lipophilicity (XLogP 4.8) Versus Mono-Nitro and Unsubstituted Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 4.8, compared with 3.3 for 3-(3-nitrophenyl)imidazo[1,5-a]pyridine and 3.5 for the unsubstituted 3-phenylimidazo[1,5-a]pyridine [1][2][3]. The 1.5-unit increase over the mono-nitro analog and 1.3-unit over the unsubstituted phenyl analog positions this compound approximately 30‑fold higher in predicted octanol‑water partition coefficient, a characteristic commonly correlated with enhanced passive membrane permeability and altered tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine: 3.3; 3-Phenylimidazo[1,5-a]pyridine: 3.5 |
| Quantified Difference | +1.5 vs. mono-nitro; +1.3 vs. unsubstituted phenyl |
| Conditions | Computed values (XLogP3 algorithm, PubChem 2025.09.15 release) |
Why This Matters
A XLogP shift of ≥1.3 log units can alter compound behavior in reversed-phase chromatography and passive membrane permeability screens, directly impacting assay design and pharmacokinetic profiling.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4085262, 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine. Computed Properties table. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 722311, 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine. Computed Properties table. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 606670, 3-Phenylimidazo[1,5-a]pyridine. Computed Properties table. View Source
